Cas no 2186671-29-2 (benzyl N-2-(4-bromophenyl)-2-methylpropylcarbamate)

benzyl N-2-(4-bromophenyl)-2-methylpropylcarbamate structure
2186671-29-2 structure
商品名:benzyl N-2-(4-bromophenyl)-2-methylpropylcarbamate
CAS番号:2186671-29-2
MF:C18H20BrNO2
メガワット:362.260904312134
CID:5619916
PubChem ID:90442767

benzyl N-2-(4-bromophenyl)-2-methylpropylcarbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-[2-(4-bromophenyl)-2-methylpropyl]carbamate
    • 2186671-29-2
    • SCHEMBL16078342
    • EN300-28300018
    • benzyl N-2-(4-bromophenyl)-2-methylpropylcarbamate
    • インチ: 1S/C18H20BrNO2/c1-18(2,15-8-10-16(19)11-9-15)13-20-17(21)22-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,20,21)
    • InChIKey: YCOPWRODMRZQSM-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)C(C)(C)CNC(=O)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 361.06774g/mol
  • どういたいしつりょう: 361.06774g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 345
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5
  • トポロジー分子極性表面積: 38.3Ų

benzyl N-2-(4-bromophenyl)-2-methylpropylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28300018-0.1g
benzyl N-[2-(4-bromophenyl)-2-methylpropyl]carbamate
2186671-29-2 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28300018-0.5g
benzyl N-[2-(4-bromophenyl)-2-methylpropyl]carbamate
2186671-29-2 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28300018-1.0g
benzyl N-[2-(4-bromophenyl)-2-methylpropyl]carbamate
2186671-29-2 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28300018-2.5g
benzyl N-[2-(4-bromophenyl)-2-methylpropyl]carbamate
2186671-29-2 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28300018-0.05g
benzyl N-[2-(4-bromophenyl)-2-methylpropyl]carbamate
2186671-29-2 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28300018-0.25g
benzyl N-[2-(4-bromophenyl)-2-methylpropyl]carbamate
2186671-29-2 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28300018-10.0g
benzyl N-[2-(4-bromophenyl)-2-methylpropyl]carbamate
2186671-29-2 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28300018-1g
benzyl N-[2-(4-bromophenyl)-2-methylpropyl]carbamate
2186671-29-2
1g
$1214.0 2023-09-07
Enamine
EN300-28300018-5g
benzyl N-[2-(4-bromophenyl)-2-methylpropyl]carbamate
2186671-29-2
5g
$3520.0 2023-09-07
Enamine
EN300-28300018-10g
benzyl N-[2-(4-bromophenyl)-2-methylpropyl]carbamate
2186671-29-2
10g
$5221.0 2023-09-07

benzyl N-2-(4-bromophenyl)-2-methylpropylcarbamate 関連文献

benzyl N-2-(4-bromophenyl)-2-methylpropylcarbamateに関する追加情報

Recent Advances in the Study of Benzyl N-2-(4-bromophenyl)-2-methylpropylcarbamate (CAS: 2186671-29-2)

Benzyl N-2-(4-bromophenyl)-2-methylpropylcarbamate (CAS: 2186671-29-2) is a synthetic carbamate derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its mechanisms of action, efficacy, and potential clinical applications.

The synthesis of benzyl N-2-(4-bromophenyl)-2-methylpropylcarbamate involves a multi-step process that includes the reaction of 4-bromophenyl-2-methylpropylamine with benzyl chloroformate under controlled conditions. Recent advancements in synthetic methodologies have improved the yield and purity of the compound, making it more accessible for preclinical studies. Researchers have also explored the structural-activity relationship (SAR) of this compound, identifying key functional groups that contribute to its biological activity. These insights are crucial for the design of more potent and selective derivatives.

In vitro and in vivo studies have demonstrated that benzyl N-2-(4-bromophenyl)-2-methylpropylcarbamate exhibits significant neuroprotective effects. For instance, it has been shown to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease, by modulating the activity of key enzymes involved in amyloidogenesis. Additionally, the compound has displayed promising anti-inflammatory and antioxidant properties, which further support its potential as a therapeutic agent for neurodegenerative disorders. These findings are supported by robust experimental data, including enzyme inhibition assays and behavioral studies in animal models.

Beyond its neuroprotective effects, benzyl N-2-(4-bromophenyl)-2-methylpropylcarbamate has also been investigated for its anticancer properties. Preliminary studies indicate that the compound can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. Mechanistic studies suggest that this effect is mediated through the activation of intrinsic apoptotic pathways and the inhibition of pro-survival signaling molecules. These results highlight the compound's potential as a novel chemotherapeutic agent, particularly for cancers with limited treatment options.

Despite these promising findings, several challenges remain in the development of benzyl N-2-(4-bromophenyl)-2-methylpropylcarbamate as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical and clinical studies. However, the compound's unique pharmacological profile and versatility make it a valuable candidate for future drug development efforts. Continued research in this area is expected to yield more insights into its therapeutic potential and pave the way for its translation into clinical practice.

In conclusion, benzyl N-2-(4-bromophenyl)-2-methylpropylcarbamate (CAS: 2186671-29-2) represents a promising compound with diverse therapeutic applications. Its neuroprotective and anticancer properties, coupled with recent advancements in synthetic methodologies, position it as a key player in the field of medicinal chemistry. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its safety and efficacy in clinical settings. This research brief underscores the importance of continued investigation into this compound and its derivatives, which hold significant potential for addressing unmet medical needs.

おすすめ記事

推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm